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Compound of Interest

Compound Name: R82913

Cat. No.: B1678732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-HIV-1 efficacy of R82913, a tetrahydro-

imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) derivative, with other

compounds in its class. TIBO derivatives are potent non-nucleoside reverse transcriptase

inhibitors (NNRTIs) that allosterically inhibit the HIV-1 reverse transcriptase (RT), a critical

enzyme in the viral replication cycle. This document synthesizes available in vitro data to offer

a clear perspective on the relative performance of R82913.

Quantitative Comparison of Anti-HIV-1 Activity
The following tables summarize the in vitro efficacy and cytotoxicity of R82913 and other

notable TIBO derivatives against HIV-1. These data have been compiled from various studies

to provide a comparative overview.

Table 1: Anti-HIV-1 Activity of TIBO Derivatives in Cell Culture
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Compound
Common
Name

IC50 (µM) vs.
HIV-1 in CEM
cells

CC50 (µM) in
CEM cells

Selectivity
Index
(CC50/IC50)

R82913 9-Cl-TIBO 0.15 (median)[3] 46[3] 307

R86183 8-Cl-TIBO ~0.015
Not explicitly

stated

>1000 (stated as

10-fold more

potent than

R82913)[1]

R82150 TIBO

Data not

available in a

comparable

format

>100 Not available

Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase

Compound ID50 (µM) against HIV-1 RT

R82913 0.01[3]

Mechanism of Action: Allosteric Inhibition of HIV-1
Reverse Transcriptase
TIBO derivatives, including R82913, are classified as non-nucleoside reverse transcriptase

inhibitors (NNRTIs). They exert their antiviral effect through a mechanism of allosteric inhibition.

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with the natural

deoxynucleotide triphosphates for the enzyme's active site, NNRTIs bind to a distinct,

hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, located

approximately 10 Å from the catalytic site.

Binding of a TIBO derivative to this allosteric site induces a conformational change in the

enzyme, which distorts the polymerase active site. This distortion impairs the enzyme's ability

to bind to the nucleic acid template and catalyze the synthesis of viral DNA from the RNA

template. The tyrosine residues at positions 181 (Y181) and 188 (Y188) within the NNRTI
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binding pocket are crucial for the interaction with TIBO derivatives.[4] Mutations in these

residues can lead to drug resistance.
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Caption: Mechanism of HIV-1 RT inhibition by TIBO derivatives.
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The following are generalized protocols for the key experiments cited in the comparison of

TIBO derivatives.

Anti-HIV-1 Activity Assay in CEM-GFP Cells
This assay determines the concentration of a compound required to inhibit HIV-1 replication in

a susceptible human T-cell line.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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